molecular formula C20H23Cl2N5O2 B499127 N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine

N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine

Cat. No.: B499127
M. Wt: 436.3g/mol
InChI Key: HBXGCRBHHIQNDG-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a tetrazole ring, a dichlorobenzyl group, and an ethoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorobenzyl alcohol: This intermediate is prepared by the chlorination of benzyl alcohol using chlorine gas under controlled conditions.

    Formation of 2,4-dichlorobenzyl chloride: The 2,4-dichlorobenzyl alcohol is then converted to 2,4-dichlorobenzyl chloride using thionyl chloride.

    Synthesis of 4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl alcohol: The 2,4-dichlorobenzyl chloride reacts with 3-ethoxybenzyl alcohol in the presence of a base such as sodium hydroxide to form the desired intermediate.

    Formation of this compound: The final step involves the reaction of the intermediate with 1-propyl-1H-tetrazol-5-amine under suitable conditions, such as refluxing in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to specific receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibiting enzyme activity: It may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Modulating gene expression: The compound can influence the expression of specific genes, resulting in altered cellular functions.

Comparison with Similar Compounds

N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine can be compared with other similar compounds, such as:

    Miconazole nitrate: An antifungal agent with a similar dichlorobenzyl group but different overall structure and mechanism of action.

    Clotrimazole: Another antifungal compound with structural similarities but distinct pharmacological properties.

    Ketoconazole: A compound with a similar mechanism of action but different chemical structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H23Cl2N5O2

Molecular Weight

436.3g/mol

IUPAC Name

N-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C20H23Cl2N5O2/c1-3-9-27-20(24-25-26-27)23-12-14-5-8-18(19(10-14)28-4-2)29-13-15-6-7-16(21)11-17(15)22/h5-8,10-11H,3-4,9,12-13H2,1-2H3,(H,23,24,26)

InChI Key

HBXGCRBHHIQNDG-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OCC

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OCC

Origin of Product

United States

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